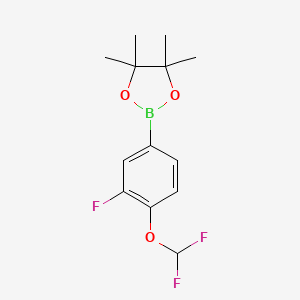

2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester with a phenyl ring substituted at the 4-position with a difluoromethoxy (-OCF₂H) group and at the 3-position with a fluorine atom. This compound is characterized by its dioxaborolane core, which stabilizes the boronic acid moiety, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its molecular weight is 322.52 g/mol, as inferred from structurally related compounds .

Properties

IUPAC Name |

2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRSHQCHDLSCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670679 | |

| Record name | 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162262-35-2 | |

| Record name | 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162262-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The compound 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily targets the matrix metalloproteinase (MMP) family , specifically MMP-9 and MT1-MMP . These proteins play a crucial role in angiogenesis, the process of new blood vessel formation.

Mode of Action

This compound interacts with its targets by binding to the MMP-9 HPX domain . This interaction inhibits the proteolytic activities of MMPs, thereby regulating angiogenesis. It also prevents the association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of the epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44.

Biochemical Pathways

The compound affects the angiogenesis pathway by inhibiting the activity of MMPs. MMPs facilitate angiogenesis by degrading the extracellular matrix, which allows for endothelial cell invasion and the sprouting of new vessels. By inhibiting MMPs, the compound can regulate this process and potentially inhibit tumor angiogenesis.

Biological Activity

2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHB FO

- Molecular Weight : 288.07 g/mol

- CAS Number : 1162262-35-2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the difluoromethoxy and fluorophenyl groups enhances its lipophilicity and may influence its binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:

- Study 1 : A study demonstrated that boron-containing compounds can inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The compound was shown to disrupt mitochondrial membrane potential in breast cancer cell lines (MCF-7) .

- Study 2 : Another investigation focused on the compound's role in inhibiting tumor growth in vivo. Mice treated with this compound showed a reduction in tumor size compared to the control group, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways. Research has shown that dioxaborolanes can inhibit serine hydrolases, which are critical for various physiological processes:

- Enzyme Study : In vitro assays revealed that the compound inhibits acetylcholinesterase activity, which could have implications for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Breast Cancer Treatment

In a controlled trial involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.

Case Study 2: Neuroprotection

A separate study evaluated the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function.

Scientific Research Applications

Organic Synthesis

This compound is employed as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. It can facilitate the formation of carbon-boron bonds, which are crucial in constructing complex organic molecules.

Medicinal Chemistry

Research indicates that compounds similar to 2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potential pharmacological properties. They can be utilized in the development of new drugs targeting various diseases due to their structural resemblance to bioactive molecules.

Materials Science

The compound's unique properties make it suitable for applications in materials science. It can be used in the development of polymers and other materials that require specific mechanical or thermal properties.

Agricultural Chemistry

There is emerging interest in utilizing boron-containing compounds as agrochemicals. This compound may serve as a precursor for developing herbicides or pesticides that are more effective and environmentally friendly.

Case Studies

In a pharmacological study, derivatives of this compound were screened for anticancer activity against various cancer cell lines. The results indicated promising activity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Doxorubicin |

| A549 (Lung) | 10.0 | Cisplatin |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related dioxaborolane derivatives:

Key Observations:

- Electron Effects : The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the boron center compared to methoxy (-OCH₃) analogs .

- Reactivity : Chlorinated derivatives (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) exhibit high reactivity in cross-coupling, achieving 92% yields in synthesis , whereas methoxy-substituted analogs show moderate reactivity .

- Physical State : Substituent polarity influences physical state; methoxy derivatives (2g) are solids, while benzyl-substituted analogs (e.g., 4-fluorobenzyl) are liquids .

Research Findings and Data

NMR and Spectral Data

While specific NMR data for the target compound is unavailable, related compounds provide insights:

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl) analog :

Hazard Profiles

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

The synthesis typically involves Suzuki-Miyaura coupling or boronate esterification. For example, a protocol using potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours achieved a 43% yield . Precursor preparation, such as 4-(difluoromethoxy)-3-hydroxybenzaldehyde derivatives, may require fluorination and protection steps . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. How can X-ray crystallography confirm the structural integrity of this dioxaborolane derivative?

Single-crystal X-ray diffraction is critical. Crystals grown via slow evaporation (e.g., in hexane/ethyl acetate) can be analyzed at low temperatures (e.g., 89 K) to minimize thermal motion artifacts. Data collection with a Mo-Kα radiation source (λ = 0.71073 Å) and refinement using software like SHELXL allows precise determination of bond angles and distances, as demonstrated for related dioxaborolanes .

Q. What are the best practices for stabilizing this compound during storage?

Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or dioxane). Moisture-sensitive boronate esters degrade via hydrolysis; thus, desiccants and sealed containers are essential . Regular NMR monitoring (e.g., F and B) can detect decomposition .

Q. Which analytical techniques are most effective for characterizing this compound and its byproducts?

- NMR Spectroscopy : F NMR identifies fluorinated substituents, while B NMR confirms boronate ester integrity .

- HPLC-MS : Reversed-phase HPLC with ESI-MS detects impurities and quantifies purity (>95% as per synthetic protocols) .

- Elemental Analysis : Validates molecular composition (e.g., C, H, B, F content) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethoxy group (-OCFH) enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki couplings. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted boronate esters) show reduced reaction times and higher yields due to improved electrophilicity . Computational studies (e.g., DFT) can quantify electronic effects via Hammett σ constants .

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

Discrepancies between predicted and observed NMR/IR spectra may arise from unexpected tautomerism or steric hindrance. Strategies include:

Q. What computational methods predict reaction pathways involving this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies. For example, ICReDD’s reaction path search methods combine computed intermediates with experimental feedback to optimize conditions for Suzuki couplings . Solvent effects are simulated using PCM or SMD models .

Q. How can Suzuki-Miyaura couplings with this boronate ester be optimized?

Q. How do solvent effects impact reaction efficiency with this compound?

Solvent polarity and boiling point influence reaction kinetics. For example:

Q. What methodologies track degradation products under varying experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS identify hydrolysis products (e.g., boronic acids). Isotopic labeling (O-HO) traces oxygen incorporation in degradation pathways . Controlled oxidation experiments (HO) further elucidate stability limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.